6-Bromopyridine-3-sulfonyl chloride

Catalog No.
S988082
CAS No.
886371-20-6
M.F
C5H3BrClNO2S
M. Wt
256.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromopyridine-3-sulfonyl chloride

CAS Number

886371-20-6

Product Name

6-Bromopyridine-3-sulfonyl chloride

IUPAC Name

6-bromopyridine-3-sulfonyl chloride

Molecular Formula

C5H3BrClNO2S

Molecular Weight

256.51 g/mol

InChI

InChI=1S/C5H3BrClNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H

InChI Key

ILKASQDZWIHVOO-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)Cl)Br

Oxidative Reaction with Tertiary Amines

Synthesis of Bipyridine Derivatives

6-Bromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2SC_5H_3BrClNO_2S and a molecular weight of approximately 256.51 g/mol. This compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a sulfonyl chloride functional group at the 3-position. It is known for its high reactivity, particularly due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions. The compound is typically classified as a hazardous material, with safety classifications indicating it can cause severe skin burns and eye damage, necessitating careful handling under controlled conditions .

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines and alcohols, leading to the formation of sulfonamide derivatives.
  • Oxidation and Reduction Reactions: Although less common, this compound can also participate in oxidation and reduction processes.
  • Cross-Coupling Reactions: The bromine atom on the pyridine ring allows for participation in palladium-catalyzed cross-coupling reactions, enhancing its utility in organic synthesis.

Common Reagents and Conditions

Reactions involving this compound typically require an inert atmosphere and low temperatures to prevent decomposition. Common reagents include amines, alcohols, and various transition metal catalysts.

Research indicates that 6-Bromopyridine-3-sulfonyl chloride exhibits significant biological activity. It has been used in studies focusing on enzyme inhibitors due to its ability to form stable covalent bonds with nucleophilic sites in proteins. This property makes it a valuable intermediate in drug discovery and development, particularly in targeting pathways related to cancer and inflammation . Its reactivity profile suggests potential applications in synthesizing compounds that modulate biological functions.

The synthesis of 6-Bromopyridine-3-sulfonyl chloride typically involves the following steps:

  • Reaction with Chlorosulfonic Acid: 6-bromopyridine reacts with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Formation of Hydrochloride Salt: Hydrochloric acid is then added to form the hydrochloride salt, enhancing solubility and stability.

Industrial Production

In industrial settings, similar methods are scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. This approach allows for greater efficiency and control over product quality.

6-Bromopyridine-3-sulfonyl chloride has a wide range of applications across various fields:

  • Organic Synthesis: It serves as a key reagent for synthesizing sulfonamide derivatives and other complex organic molecules.
  • Pharmaceutical Research: Due to its biological activity, it is utilized in drug discovery, particularly in developing enzyme inhibitors.
  • Chemical Intermediates: The compound is also used in producing specialty chemicals and intermediates for further chemical transformations .

Interaction studies involving 6-Bromopyridine-3-sulfonyl chloride have focused on its reactivity with biological macromolecules. The compound's ability to selectively modify proteins through covalent bonding has implications for understanding its mechanism of action as a pharmaceutical agent. Such interactions are crucial for elucidating how this compound can influence enzyme activity and other biological processes .

Several compounds share structural similarities with 6-Bromopyridine-3-sulfonyl chloride. Notable comparisons include:

Compound NameStructure FeaturesUnique Properties
6-Bromopyridine-3-sulfonyl fluorideContains a fluoride instead of a chlorideHigher reactivity due to fluoride's electronegativity
2-Bromopyridine-5-sulfonyl chlorideDifferent substitution pattern on the pyridine ringVaries in reactivity due to position of substituents
Pyridine-3-sulfonyl chlorideLacks bromine substitutionDifferent chemical behavior due to absence of bromine

Uniqueness

The uniqueness of 6-Bromopyridine-3-sulfonyl chloride lies in its specific combination of bromine substitution and the positioning of the sulfonyl chloride group on the pyridine ring. This configuration not only influences its reactivity but also enhances its potential applications in both organic synthesis and biological research .

XLogP3

1.9

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Bromopyridine-3-sulfonyl chloride

Dates

Modify: 2023-08-16

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